molecular formula C9H22Cl2N2O B1458545 2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride CAS No. 1645384-02-6

2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride

Cat. No. B1458545
M. Wt: 245.19 g/mol
InChI Key: SCBVLCIGJZTORF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of 2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride is 245.19 . The molecular formula is C9H22Cl2N2O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride include a molecular weight of 245.19 and a molecular formula of C9H22Cl2N2O .

Scientific Research Applications

Catalytic Applications

Nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives similar to 2-[3-(methoxymethyl)piperidin-1-yl]ethan-1-amine, have been studied for their ethylene oligomerization capabilities. These complexes have shown potential in producing mostly ethylene dimers, in addition to trimmers and tetramers, demonstrating the importance of such compounds in catalysis and polymer chemistry. Density functional theory (DFT) studies further provide insights into the reactivity trends and structural influences on ethylene oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).

Organic Synthesis

In the domain of organic synthesis, compounds structurally related to 2-[3-(methoxymethyl)piperidin-1-yl]ethan-1-amine have been utilized in the formation of various complex molecules. For example, the use of piperidine-containing compounds in the synthesis of pyrimidine imines and thiazolidinones under microwave irradiation has been reported, highlighting their role in facilitating the synthesis of molecules with potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial Activity

Derivatives of piperidine, akin to 2-[3-(methoxymethyl)piperidin-1-yl]ethan-1-amine, have been investigated for their antimicrobial properties. For instance, new pyridine derivatives synthesized using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were evaluated for their in vitro antimicrobial activity, showing variable and modest activity against certain bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Antitumor Activity

Research into piperazine-based tertiary amino alcohols and their dihydrochlorides, structurally related to 2-[3-(methoxymethyl)piperidin-1-yl]ethan-1-amine, has shown promising results in the study of antitumor activity. These compounds have been tested for their effects on tumor DNA methylation processes in vitro, providing a foundation for future anticancer drug development (Hakobyan et al., 2020).

properties

IUPAC Name

2-[3-(methoxymethyl)piperidin-1-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-12-8-9-3-2-5-11(7-9)6-4-10;;/h9H,2-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBVLCIGJZTORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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